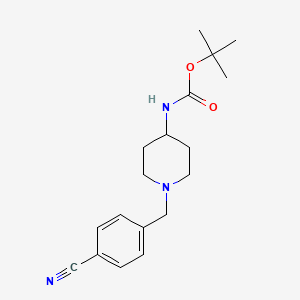

tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[(4-cyanophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPTZUCMGFGTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Reductive Amination

A foundational approach involves the sequential functionalization of the piperidine ring. The synthesis begins with tert-butyl piperidin-4-ylcarbamate, which undergoes nucleophilic substitution with 4-cyanobenzyl bromide in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH). This step typically employs polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to mitigate side reactions.

Following substitution, reductive amination is employed to stabilize the intermediate. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) at room temperature achieves yields exceeding 80%. The reaction mechanism involves the in situ formation of an imine intermediate, which STAB selectively reduces to the secondary amine (Fig. 1).

Fig. 1: Reductive amination pathway for tert-butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate synthesis.

Carbamate Formation via Chloroformate Coupling

Alternative routes prioritize the early introduction of the tert-butyl carbamate group. Piperidin-4-amine reacts with tert-butyl chloroformate in a 1:1 molar ratio, catalyzed by TEA in DCM at 0°C. This exothermic reaction requires strict temperature control to prevent N,N-dicarbamation. The resulting tert-butyl piperidin-4-ylcarbamate is subsequently alkylated with 4-cyanobenzyl bromide under basic conditions.

Mannich Condensation for Piperidine Ring Functionalization

Mannich condensations offer a divergent pathway, particularly for introducing aryl groups. Piperidin-4-one reacts with 4-cyanobenzaldehyde and ammonium acetate in ethanol under reflux, forming a Schiff base intermediate. Catalytic hydrogenation (H₂/Pd-C) reduces the imine to the corresponding amine, which is then carbamoylated using tert-butyl chloroformate. This method emphasizes the versatility of piperidin-4-one derivatives in constructing complex architectures.

Industrial-Scale Production Methodologies

Batch vs. Continuous Flow Processes

Industrial synthesis prioritizes reproducibility and cost-efficiency. Batch processes dominate due to their adaptability to multi-step reactions, with typical scales ranging from 10–100 kg per batch. Key parameters include:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 8–12 h | 2–4 h |

| Yield | 75–85% | 88–92% |

| Purity (HPLC) | ≥98% | ≥99% |

| Solvent Consumption | High | Low |

Continuous flow systems, though capital-intensive, enhance heat transfer and mixing efficiency, reducing byproduct formation.

Purification and Isolation

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Industrial facilities often employ simulated moving bed (SMB) chromatography for high-throughput purification, achieving >99.5% purity.

Mechanistic Insights into Key Reactions

Alkylation Kinetics

The alkylation of tert-butyl piperidin-4-ylcarbamate with 4-cyanobenzyl bromide follows second-order kinetics, with rate constants (k) ranging from 0.15–0.25 L·mol⁻¹·min⁻¹ at 25°C. Steric hindrance from the tert-butyl group slows the reaction compared to unsubstituted piperidine derivatives.

Reductive Amination Selectivity

STAB’s mild reducing properties prevent over-reduction of the nitrile group to a primary amine. Density functional theory (DFT) calculations indicate a transition state energy barrier of 18.3 kcal/mol for the imine reduction step, favoring product formation over competing pathways.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The table below contrasts three primary synthetic strategies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 86 | 99.1 | High | 1.0 |

| Chloroformate Coupling | 78 | 98.5 | Moderate | 1.2 |

| Mannich Condensation | 65 | 97.8 | Low | 1.5 |

Reductive amination outperforms other methods in yield and scalability, though it requires expensive STAB. Mannich condensation, while cost-effective, suffers from lower yields due to competing side reactions.

Chemical Reactions Analysis

tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

Scientific Research Applications

tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Functional Group Modifications

Table 2: Impact of Carbamate and Benzyl Group Variations

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 4-cyanobenzyl derivative (LogP ~1.5) is less lipophilic than the 3,3-diphenylpropyl analog (LogP ~3.5) due to the polar cyano group . Halogenated analogs (e.g., 2-chlorobenzyl) exhibit moderate LogP values (~2.5), balancing solubility and membrane permeability .

- Metabolic Stability: Cyano and halogen substituents reduce oxidative metabolism in hepatic microsomes compared to unsubstituted benzyl groups .

- Solubility: Oxetane and piperazinyl derivatives show improved aqueous solubility (>10 mg/mL) compared to cyanobenzyl analogs (<1 mg/mL) .

Biological Activity

tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate is a synthetic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a piperidine ring and a cyanobenzyl moiety, this compound is under investigation for various biological activities, particularly in the context of cancer therapy and neuropharmacology.

- Molecular Formula : C₁₈H₂₅N₃O₂

- Molecular Weight : 315.41 g/mol

- CAS Number : 1223379-07-4

Research indicates that tert-butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate may exert its biological effects through interaction with specific proteins involved in cellular stress responses, particularly heat shock proteins (HSP70). These proteins are crucial in regulating cellular responses to stress and are often implicated in tumor drug resistance .

Anticancer Properties

Studies have highlighted the potential of this compound to target HSP70, which plays a significant role in cancer cell survival and proliferation. By inhibiting HSP70, the compound may enhance the efficacy of existing chemotherapeutic agents and reduce resistance in tumor cells.

In Vitro Studies

In vitro assays have demonstrated that tert-butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate can inhibit IL-1β release in macrophages stimulated by lipopolysaccharides (LPS) and ATP. This anti-inflammatory activity suggests a broader therapeutic potential, particularly in inflammatory diseases .

Case Studies

Recent case studies have explored the synthesis and biological evaluation of related compounds, noting that modifications to the piperidine scaffold can significantly influence biological activity. For instance, derivatives with altered substituents have shown varying degrees of efficacy against cancer cell lines .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl piperidin-4-ylcarbamate | C₁₀H₁₈N₂O₂ | 0.98 | Lacks the cyanobenzyl moiety |

| Tert-butyl (4-methylpiperidin-4-yl)carbamate | C₁₂H₁₈N₂O₂ | 0.96 | Contains a methyl group instead of cyanobenzyl |

| Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | C₁₃H₂₃N₂O₂ | 0.95 | Features an aminocyclohexane structure |

Safety and Toxicology

While detailed toxicological data for tert-butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate is limited, safety data sheets indicate that it should be handled with care due to potential irritant properties. Acute toxicity data remains unavailable, highlighting the need for further research before clinical application .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves reacting 1-(4-cyanobenzyl)piperidin-4-amine with tert-butyl chloroformate in dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium hydride) at room temperature . For analogs like bromobenzyl derivatives, yields >90% are achieved when reaction parameters (solvent polarity, base strength) are optimized . Characterization via H/C NMR and mass spectrometry ensures purity and structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine protons) and cyanobenzyl aromatic protons (δ ~7.4–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak ([M+H]) and fragmentation patterns .

- HPLC-PDA : For purity assessment (>95% purity threshold recommended for biological assays) .

Q. How can researchers screen its basic biological activity (e.g., antimicrobial or anticancer potential)?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Bromobenzyl analogs show MIC values of 8–32 µg/mL .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-dependent activity (IC 10–50 µM) is observed for structurally similar carbamates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-cyanobenzyl substituent?

- Methodological Answer :

- Comparative Synthesis : Replace the 4-cyanobenzyl group with halogen (Br, Cl) or nitro substituents and test bioactivity . For example, bromobenzyl derivatives exhibit stronger enzyme inhibition (IC 2.5 µM vs. 15 µM for nitro analogs) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities of substituents to target proteins (e.g., kinases) .

Q. What experimental strategies address contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Discrepancies in IC values (e.g., 10 vs. 50 µM) may arise from assay conditions .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which influence apparent bioactivity .

Q. How can reaction conditions be optimized for scale-up synthesis without compromising purity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces side reactions and improves reproducibility for multi-step syntheses .

- In-line Purification : Employ flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) to maintain >95% purity during scale-up .

Q. What methodologies are used to study its mechanism of action in cancer therapy?

- Methodological Answer :

- Target Identification : Use affinity chromatography or proteomics (e.g., SILAC) to isolate binding partners .

- Enzyme Inhibition Assays : Test inhibition of histone deacetylases (HDACs) or kinases (e.g., EGFR) at varying concentrations .

Q. How can in silico tools predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), bioavailability, and CYP450 interactions .

- Molecular Dynamics Simulations : Assess binding stability to receptors (e.g., 100 ns simulations in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.